N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the quinazolinone family, including those with phenylpiperazine moieties, involves multiple steps that typically start from basic heterocyclic scaffolds. These processes may include cyclization reactions, substitutions, and the introduction of various functional groups through reactions with isocyanates, chloroacetamides, and other reagents to achieve the desired molecular architecture (Antypenko et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves a variety of spectroscopic techniques, including LC-MS, IR, and NMR spectroscopy. These methods provide insights into the molecular framework, including the confirmation of the quinazolinone core, substitutions at various positions, and the presence of specific functional groups that define the compound's chemical behavior (Chern et al., 1988).
Chemical Reactions and Properties
Quinazolinone derivatives exhibit a range of chemical reactions, primarily due to the reactive sites present on the molecule. These may include nucleophilic attacks at the carbonyl or thioether groups, cyclization reactions leading to the formation of additional rings, and modifications at the piperazine ring. The chemical properties are largely dictated by the substituents present, which can influence the compound's reactivity towards different chemical agents (Shiau et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be affected by the molecular structure, particularly by the functional groups and the overall molecular geometry. These properties are critical for understanding the compound's behavior in different environments and for its formulation into usable chemical entities (Berest et al., 2011).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, electrophilic and nucleophilic regions, and stability, are influenced by the compound's molecular framework. The presence of electron-withdrawing or electron-donating groups, the overall electronic distribution, and the compound's ability to form hydrogen bonds can significantly affect its reactivity and interactions with biological targets (Apfel et al., 2001).
properties
IUPAC Name |
N-(3-methylbutyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O5S/c1-23(2)12-13-35-31(40)21-45-34-36-28-19-30-29(43-22-44-30)18-27(28)33(42)39(34)20-24-8-10-25(11-9-24)32(41)38-16-14-37(15-17-38)26-6-4-3-5-7-26/h3-11,18-19,23H,12-17,20-22H2,1-2H3,(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAPNGYXDNTQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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